molecular formula C19H15N3O2 B2560047 N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 708987-61-5

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No. B2560047
CAS RN: 708987-61-5
M. Wt: 317.348
InChI Key: TZDXPFCHLMYIIN-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-773 is a potent inhibitor of the p53-MDM2 interaction, which has been implicated in the development and progression of various types of cancer.

Mechanism of Action

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide binds to the hydrophobic pocket in the N-terminal domain of MDM2, which is responsible for binding to p53. This binding disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the transcription of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to inhibit tumor growth in various animal models of cancer, including breast cancer, lung cancer, and leukemia. N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its specificity for the p53-MDM2 interaction, which makes it a promising candidate for cancer therapy. However, N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, the high cost of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more soluble analogs of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide for in vivo studies. In addition, further studies are needed to determine the safety and efficacy of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in humans, as well as its potential use in combination with other cancer therapies.
Conclusion:
N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a promising small molecule inhibitor that has the potential to be used in cancer therapy. Its specificity for the p53-MDM2 interaction makes it a promising candidate for the treatment of various types of cancer. However, further research is needed to optimize the synthesis method, improve the solubility of the compound, and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1H-indole-5-amine to yield the desired product, N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. The synthesis of N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been described in detail in several publications, including the original patent application.

Scientific Research Applications

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The p53 protein is a tumor suppressor that plays a crucial role in regulating cell growth and preventing the development of cancer. However, the function of p53 is often compromised in cancer cells, leading to the overexpression of MDM2, which inhibits p53 activity. N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide acts as a potent inhibitor of the p53-MDM2 interaction, thereby restoring p53 activity and inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-17(18(22-24-12)13-5-3-2-4-6-13)19(23)21-15-7-8-16-14(11-15)9-10-20-16/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXPFCHLMYIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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